![molecular formula C21H19N5O3 B6523491 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931704-14-2](/img/structure/B6523491.png)
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a cyano group, at position 2 with a 5-(phenoxymethyl)furan-2-yl moiety, and at position 5 with a [3-(1H-imidazol-1-yl)propyl]amino group. The oxazole ring provides a rigid heterocyclic framework, while the imidazole and furan substituents introduce hydrogen-bonding and π-π stacking capabilities.
Properties
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c22-13-18-20(24-9-4-11-26-12-10-23-15-26)29-21(25-18)19-8-7-17(28-19)14-27-16-5-2-1-3-6-16/h1-3,5-8,10,12,15,24H,4,9,11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJZHXATWRJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of an imidazole ring, a furan moiety, and an oxazole core. These structural features contribute to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing oxazole and imidazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to our compound showed potent inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Mechanism of Action | Cancer Type | Reference |
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Compound A | Apoptosis induction | Breast | |
Compound B | Cell cycle arrest | Lung | |
Compound C | Inhibition of angiogenesis | Colorectal |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, including bacteria and fungi. The presence of the imidazole ring is particularly noted for its role in enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity Overview
Pathogen | Activity Detected | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective |
Anti-inflammatory Effects
Compounds with oxazole derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory cytokines and pathways such as NF-kB . This suggests that our compound may also possess similar effects, warranting further investigation.
The biological activity of This compound is likely mediated through:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- Gene Expression Regulation : Influencing the expression of genes related to apoptosis and inflammation.
Case Studies
A notable study explored the efficacy of a related compound in multicellular spheroid models, which mimic tumor microenvironments. The results indicated significant reductions in spheroid growth, suggesting that compounds similar to our target molecule can effectively penetrate and act within complex tissue structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations
Core Heterocycles: The target’s oxazole core differs from pyrroloimidazole (14d), indole (8), and pyrazole (8a) backbones. Pyrroloimidazoles (e.g., 14d) exhibit fused-ring systems that enhance planarity and stacking interactions, whereas the target’s furan-oxazole linkage introduces conformational flexibility .
Substituent Effects: Carbonitrile Group: Present in all compared compounds, the cyano group stabilizes electronic environments, as seen in $ ^1H $ NMR shifts (e.g., δ 8.41 in 14d vs. δ 8.01 in 8a) . Halogenated Aromatics: Bromine and iodine in 14d and 8 increase molecular weight and polarizability, contrasting with the target’s phenoxymethyl group, which balances hydrophobicity and steric bulk . Imidazole Derivatives: The target’s propylamino-linked imidazole may enhance solubility compared to 8’s benzyl-substituted imidazole, which is more lipophilic .
Thermal Stability :
- Compounds with fused aromatic systems (e.g., 14d, 8) exhibit higher melting points (>200°C) than pyrazole derivatives (8a, 177.8°C), suggesting stronger intermolecular forces in rigid frameworks .
Pharmacological Potential: Imidazole-containing compounds (e.g., 8, 14d) are associated with antimicrobial and anticancer activities due to interactions with heme proteins or DNA . The target’s furan-oxazole-imidazole architecture could similarly target enzymes like cytochrome P450 or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.